molecular formula C18H20FN3O2 B5670893 1-(2-fluorobenzyl)-4-(3-nitrobenzyl)piperazine

1-(2-fluorobenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5670893
M. Wt: 329.4 g/mol
InChI Key: MTGOCCIVIUVBRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic piperazine or its derivatives. For instance, the synthesis of related compounds has been reported through methods such as salification, monosubstitution reaction, and resolution processes. These methods typically yield high product purity and are characterized by their specific reaction conditions and intermediates (Y. Jian, 2011).

Molecular Structure Analysis

Piperazine derivatives display various molecular structures, with modifications at different positions leading to diverse chemical and physical properties. X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and 13C NMR are commonly employed to elucidate their structures. These studies reveal the precise arrangement of atoms within the molecules and the nature of their chemical bonds, providing insight into their reactivity and interactions with other molecules (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction, among others. These reactions modify the chemical structure and properties of the compounds, enabling their application in different chemical contexts. For example, the synthesis process can involve steps like alkylation and reduction of nitro groups, leading to compounds with distinct chemical functionalities and properties (Z. Quan, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied through various analytical techniques, including thermal analysis and crystallography. Such studies provide valuable information for the development and optimization of these compounds for specific uses (S. Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, are defined by their functional groups and molecular structure. These properties determine the compounds' behavior in chemical reactions and their potential applications in various fields, including as ligands in coordination chemistry and as intermediates in organic synthesis (C. Mamat et al., 2016).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-18-7-2-1-5-16(18)14-21-10-8-20(9-11-21)13-15-4-3-6-17(12-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGOCCIVIUVBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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